molecular formula C7H5N3O3 B065755 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 185676-81-7

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B065755
CAS RN: 185676-81-7
M. Wt: 179.13 g/mol
InChI Key: HIWCKYONJHUVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione (HPPD) is a heterocyclic chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme HPPD, which is involved in the biosynthesis of plastoquinone in plants. HPPD has a wide range of applications in both biochemical and physiological research.

Mechanism of Action

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione acts as a competitive inhibitor of the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. It binds to the active site of the enzyme, preventing the binding of its natural substrate. This inhibition disrupts the biosynthesis of plastoquinone, leading to a breakdown in the photosynthetic process.
Biochemical and Physiological Effects:
5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have a number of biochemical and physiological effects. In plants, it disrupts the photosynthetic process and can be used as a herbicide. In animals, it has been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of diseases such as cancer and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione in lab experiments is its potency as an inhibitor of the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. This allows for precise control over the inhibition of the enzyme and the resulting effects on the photosynthetic process. However, one limitation of using 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is its specificity for the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. It may not be effective in inhibiting other enzymes or pathways.

Future Directions

There are a number of future directions for research involving 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione. One area of interest is the development of new herbicides based on 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione inhibitors. Another area of research is the potential therapeutic applications of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione inhibitors in the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione and its potential uses in scientific research.

Synthesis Methods

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione can be synthesized in a number of ways, but the most common method involves the reaction of 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-1,4-dione with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to yield 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Scientific Research Applications

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has been extensively studied for its inhibitory effects on the 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione enzyme. This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the electron transport chain in plants. By inhibiting this enzyme, 5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione disrupts the photosynthetic process in plants and can be used as a herbicide.

properties

CAS RN

185676-81-7

Product Name

5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H5N3O3/c11-6-7(12)9-5-4(8-6)2-1-3-10(5)13/h1-3,13H,(H,8,11)

InChI Key

HIWCKYONJHUVDF-UHFFFAOYSA-N

SMILES

C1=CN(C2=NC(=O)C(=O)NC2=C1)O

Canonical SMILES

C1=CN(C2=NC(=O)C(=O)NC2=C1)O

Origin of Product

United States

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